Methyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
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Overview
Description
Methyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a complex organic compound with the molecular formula C12H10FN3O5 This compound is characterized by the presence of a pyrazole ring, a nitrophenyl group, and a fluoro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves a multi-step process. One common method includes the reaction of 3-fluoro-2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves esterification with methyl chloroacetate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The carbonyl group in the pyrazole ring can be reduced to a hydroxyl group using reagents like sodium borohydride.
Substitution: The fluoro substituent can be replaced with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products Formed
Amino derivative: Formed by the reduction of the nitro group.
Hydroxyl derivative: Formed by the reduction of the carbonyl group.
Substituted derivatives: Formed by nucleophilic substitution of the fluoro group.
Scientific Research Applications
Methyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro substituent enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-fluoro-2-nitrophenyl)acetate: Similar structure but lacks the pyrazole ring.
Methyl 2-(4-fluoro-3-nitrophenyl)acetate: Similar structure with a different position of the fluoro and nitro groups.
Methyl 2-(3-chloro-2-nitrophenyl)acetate: Similar structure with a chloro substituent instead of a fluoro group.
Uniqueness
Methyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The combination of the nitro, fluoro, and pyrazole groups makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C12H10FN3O5 |
---|---|
Molecular Weight |
295.22 g/mol |
IUPAC Name |
methyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C12H10FN3O5/c1-21-10(17)5-7-6-14-15(12(7)18)9-4-2-3-8(13)11(9)16(19)20/h2-4,6,14H,5H2,1H3 |
InChI Key |
CAMIIWSNGMEZOL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CNN(C1=O)C2=C(C(=CC=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
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